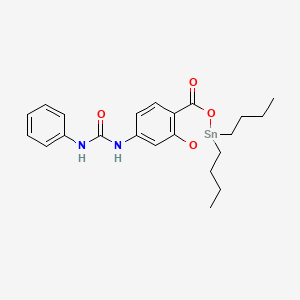
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of benzodioxastannins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea typically involves the reaction of a benzodioxastannin derivative with a phenylurea compound. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents like chloroform or carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-methylurea
- N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-ethylurea
Uniqueness
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences can be attributed to variations in the substituents attached to the benzodioxastannin core and the phenylurea moiety.
Eigenschaften
CAS-Nummer |
61500-38-7 |
|---|---|
Molekularformel |
C22H28N2O4Sn |
Molekulargewicht |
503.2 g/mol |
IUPAC-Name |
1-(2,2-dibutyl-4-oxo-1,3,2-benzodioxastannin-7-yl)-3-phenylurea |
InChI |
InChI=1S/C14H12N2O4.2C4H9.Sn/c17-12-8-10(6-7-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9;2*1-3-4-2;/h1-8,17H,(H,18,19)(H2,15,16,20);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
DAKXKNPJJJRMPT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn]1(OC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)C(=O)O1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


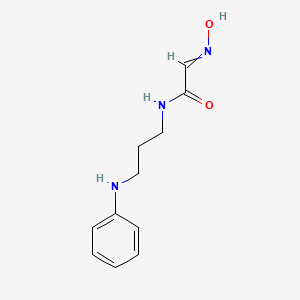
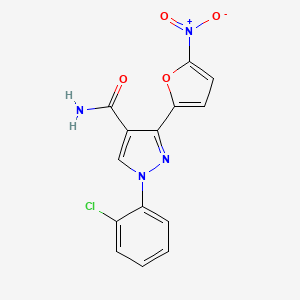


![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)

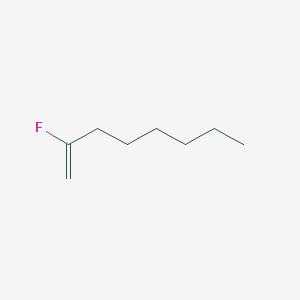

phosphanium bromide](/img/structure/B14589230.png)
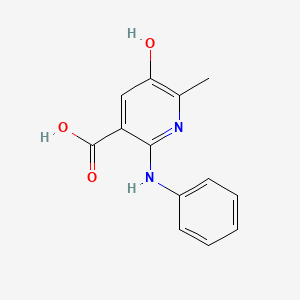

![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
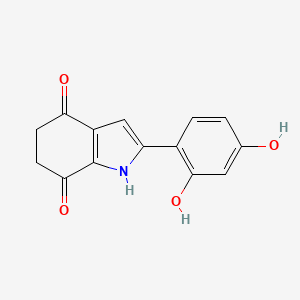
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)
